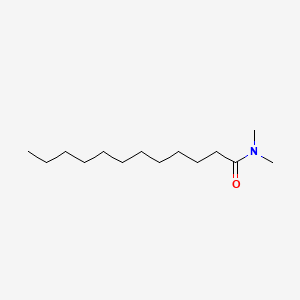

N,N-Dimethyldodecanamide

Description

Properties

IUPAC Name |

N,N-dimethyldodecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H29NO/c1-4-5-6-7-8-9-10-11-12-13-14(16)15(2)3/h4-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDYUSDIJIDGWCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H29NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20880881 | |

| Record name | N,N-Dimethyldodecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20880881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Dodecanamide, N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

3007-53-2 | |

| Record name | N,N-Dimethyldodecanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3007-53-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethyllauramide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003007532 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dimethyldodecanamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76600 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dodecanamide, N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N-Dimethyldodecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20880881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-dimethyldodecanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.198 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-DIMETHYLLAURAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04BJ5OT1PA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to N,N-Dimethyldodecanamide for Researchers and Drug Development Professionals

N,N-Dimethyldodecanamide , also known as N,N-dimethyllauramide, is a fatty acid amide with significant potential in various scientific and industrial applications, including a notable role in pharmaceutical formulations. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis, and key applications, with a focus on its utility for researchers, scientists, and drug development professionals.

Chemical Identity

-

IUPAC Name: this compound[1]

-

CAS Number: 3007-53-2[1]

-

Synonyms: N,N-Dimethyllauramide, Lauric acid N,N-dimethylamide, Hallcomid M-12[1][2]

Physicochemical Properties

This compound is a tertiary amide characterized by a 12-carbon alkyl chain attached to a dimethylaminocarbonyl group. This amphiphilic structure imparts surfactant-like properties to the molecule. A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₉NO | [1][] |

| Molecular Weight | 227.39 g/mol | [1][4] |

| Appearance | Colorless to pale yellow liquid or solid | [2][5] |

| Density | 0.87 g/mL at 25 °C | [4][5] |

| Boiling Point | 284.9 °C at 760 mmHg | [4] |

| Flash Point | 106 °C | [4] |

| Water Solubility | 28.02 mg/L at 20 °C | [6] |

| XLogP3 | 4.1 | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. A common laboratory and industrial method involves the amidation of dodecanoic acid (lauric acid) or its derivatives with dimethylamine (B145610).

Experimental Protocol: Amidation of Dodecanoyl Chloride

This protocol describes the synthesis of this compound from dodecanoyl chloride and dimethylamine.

Materials:

-

Dodecanoyl chloride

-

Dimethylamine (e.g., 40% solution in water or as a gas)

-

Anhydrous diethyl ether or dichloromethane

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve dodecanoyl chloride in an appropriate volume of anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the flask in an ice bath.

-

Slowly add a stoichiometric excess (typically 2.2 equivalents) of dimethylamine solution to the stirred solution of dodecanoyl chloride via the dropping funnel. If using dimethylamine gas, it can be bubbled through the solution. The reaction is exothermic.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

The crude product can be further purified by vacuum distillation.

Applications in Drug Development

This compound's properties as a surfactant and solvent make it a valuable excipient in pharmaceutical formulations, particularly for enhancing the delivery of poorly water-soluble drugs.[7]

Self-Emulsifying Drug Delivery Systems (SEDDS)

This compound can be a key component in Self-Emulsifying Drug Delivery Systems (SEDDS). SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[8][9][10][11][12] This in-situ emulsification can significantly improve the solubility and bioavailability of lipophilic drugs.

Experimental Protocol: Formulation and Evaluation of a SEDDS with this compound

This protocol outlines the general steps for developing and assessing a SEDDS formulation containing a model poorly water-soluble active pharmaceutical ingredient (API).

Materials:

-

Poorly water-soluble API

-

This compound (as surfactant or co-surfactant)

-

Oil phase (e.g., medium-chain triglycerides like Capryol 90)

-

Co-surfactant/Co-solvent (e.g., Transcutol HP, PEG 400)

-

Purified water

-

Vortex mixer

-

Water bath

-

Particle size analyzer

-

UV-Vis spectrophotometer or HPLC

Procedure:

-

Excipient Screening: Determine the solubility of the API in various oils, surfactants, and co-surfactants to select suitable candidates.

-

Ternary Phase Diagram Construction: To identify the self-emulsifying region, construct ternary phase diagrams with varying ratios of oil, surfactant (this compound), and co-surfactant. The region where clear, monophasic liquids are formed is noted.

-

Formulation Preparation:

-

Accurately weigh the selected amounts of the oil, this compound, and co-surfactant into a glass vial.

-

Heat the mixture in a water bath at 40-50°C to ensure homogeneity.

-

Add the pre-weighed API to the mixture and vortex until a clear solution is obtained.

-

-

Evaluation of Self-Emulsification:

-

Add a small volume (e.g., 1 mL) of the prepared formulation to a larger volume (e.g., 250 mL) of purified water in a beaker with gentle stirring.

-

Visually assess the rate of emulsification and the appearance of the resulting emulsion (clarity, presence of precipitation).

-

-

Characterization of the Emulsion:

-

Droplet Size Analysis: Measure the globule size and polydispersity index (PDI) of the emulsion using a dynamic light scattering (DLS) particle size analyzer.

-

In Vitro Drug Release: Perform dissolution studies using a standard dissolution apparatus (e.g., USP Type II) to evaluate the release profile of the API from the SEDDS formulation in a suitable dissolution medium.

-

Involvement in Signaling Pathways

Currently, there is a lack of direct scientific literature detailing the specific involvement of this compound in modulating cellular signaling pathways. As a surfactant, its primary biological interaction is expected to be with cell membranes. It is plausible that by altering membrane fluidity or integrity, this compound could indirectly influence the function of membrane-bound proteins, such as receptors and ion channels, which are critical components of signaling cascades. However, such effects are not well-characterized and would likely occur at concentrations that could also lead to cytotoxicity. Further research is required to investigate any specific interactions with signaling pathways.

Safety and Toxicology

Based on data from surrogate chemicals like N,N-dimethyldecanamide and N,N-dimethyloctanamide, this compound is expected to have low acute oral toxicity.[13][14] However, it is classified as a skin and eye irritant.[13][14] Therefore, appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound.[15][16] It is not found to be a sensitizer.[13][14]

References

- 1. This compound | C14H29NO | CID 18159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 3007-53-2: this compound | CymitQuimica [cymitquimica.com]

- 4. echemi.com [echemi.com]

- 5. This compound | 3007-53-2 [chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. benchchem.com [benchchem.com]

- 8. sphinxsai.com [sphinxsai.com]

- 9. Self-Emulsifying Drug Delivery System (SEDDS): An Emerging Dosage Form to Improve the Bioavailability of Poorly Absorbed Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Self-Emulsifying Drug Delivery Systems (SEDDS): Transition from Liquid to Solid—A Comprehensive Review of Formulation, Characterization, Applications, and Future Trends [mdpi.com]

- 11. scispace.com [scispace.com]

- 12. researchgate.net [researchgate.net]

- 13. downloads.regulations.gov [downloads.regulations.gov]

- 14. Federal Register :: N,N-Dimethyl 9-Decenamide; this compound; N,N-Dimethyltetradecanamide; Exemption From the Requirement of a Tolerance [federalregister.gov]

- 15. echemi.com [echemi.com]

- 16. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Solubility Profile of N,N-Dimethyldodecanamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of N,N-Dimethyldodecanamide, a versatile fatty acid amide utilized in various industrial and pharmaceutical applications. Given the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust framework for researchers to determine and tabulate this critical parameter. The guide includes a standardized experimental protocol for solubility determination and visual workflows to aid in experimental design and execution.

Introduction to this compound

This compound, also known as N,N-dimethyllauramide, is a tertiary amide with the chemical formula C₁₄H₂₉NO. It is recognized for its properties as a solvent, surfactant, and emulsifier.[1][2] In the context of drug development, understanding its solubility in a range of organic solvents is paramount for formulation design, purification processes, and ensuring optimal delivery and bioavailability of active pharmaceutical ingredients (APIs). Generally, as a long-chain fatty amide, this compound is soluble in organic solvents but has limited solubility in water.

Solubility Data of this compound

A comprehensive search of scientific literature and chemical databases did not yield extensive quantitative solubility data for this compound in a variety of organic solvents. To address this, the following tables are provided as templates for researchers to systematically record their experimentally determined solubility data. This standardized format will facilitate comparison across different solvents and temperatures.

Table 1: Qualitative Solubility of this compound at Room Temperature (25 °C)

| Organic Solvent | Classification | Observation (Soluble/Sparingly Soluble/Insoluble) |

| Methanol | Polar Protic | |

| Ethanol | Polar Protic | |

| Acetone | Polar Aprotic | |

| Ethyl Acetate | Polar Aproxic | |

| Toluene | Non-polar | |

| Chloroform | Non-polar | |

| Hexane | Non-polar | |

| Add other solvents as needed |

Table 2: Quantitative Solubility of this compound in Various Organic Solvents at Different Temperatures

| Organic Solvent | Temperature (°C) | Solubility ( g/100 g solvent) | Molar Solubility (mol/L) |

| Methanol | 10 | ||

| 25 | |||

| 40 | |||

| Ethanol | 10 | ||

| 25 | |||

| 40 | |||

| Acetone | 10 | ||

| 25 | |||

| 40 | |||

| Toluene | 10 | ||

| 25 | |||

| 40 | |||

| Add other solvents and temperatures as needed |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in organic solvents using the widely accepted isothermal shake-flask method followed by gravimetric analysis. This method is reliable for determining thermodynamic solubility.[3]

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Isothermal shaker bath or incubator with temperature control

-

Centrifuge

-

Glass vials with screw caps

-

Syringes and syringe filters (solvent-compatible, e.g., PTFE)

-

Volumetric flasks and pipettes

-

Drying oven

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of glass vials.

-

Add a known volume (e.g., 5 or 10 mL) of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in an isothermal shaker bath set to the desired temperature.

-

Equilibrate the samples for a sufficient period (typically 24-72 hours) to ensure thermodynamic equilibrium is reached. The equilibration time should be determined experimentally by taking measurements at different time points until the concentration remains constant.

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe.

-

Immediately filter the solution through a syringe filter into a pre-weighed, clean, and dry collection vial. This step is crucial to remove any undissolved microparticles.

-

-

Gravimetric Analysis:

-

Record the exact mass of the empty collection vial.

-

Record the mass of the vial containing the filtered saturated solution.

-

Carefully evaporate the solvent from the vial in a fume hood or using a rotary evaporator.

-

Place the vial in a drying oven at a temperature below the boiling point of this compound and sufficient to remove any residual solvent (e.g., 60-80 °C) until a constant weight is achieved.

-

Cool the vial in a desiccator to room temperature and weigh it on the analytical balance.

-

3.3. Data Calculation

-

Mass of solvent: (Mass of vial + solution) - (Mass of vial + dried solute)

-

Mass of dissolved this compound: (Mass of vial + dried solute) - (Mass of empty vial)

-

Solubility ( g/100 g solvent): (Mass of dissolved this compound / Mass of solvent) x 100

Visualizing Experimental and Logical Workflows

The following diagrams, created using the DOT language, illustrate the key decision-making and experimental processes involved in determining the solubility profile of this compound.

Caption: Logical workflow for selecting appropriate organic solvents.

Caption: Experimental workflow for gravimetric solubility determination.

References

N,N-Dimethyldodecanamide molecular weight and formula

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides core physicochemical data for N,N-Dimethyldodecanamide, a fatty amide with applications as a solvent, surfactant, and intermediate in chemical synthesis.[1][2][3]

Chemical Identification and Formula

This compound, also known as N,N-Dimethyllauramide, is an organic compound with the systematic IUPAC name this compound.[4][5] Its structure consists of a 12-carbon acyl chain (dodecanoyl) attached to a dimethylated nitrogen atom. The established chemical formula for this compound is C₁₄H₂₉NO .[4][5][6][7][8]

Physicochemical Properties

The fundamental quantitative properties of this compound are summarized below. These values are foundational for experimental design, formulation development, and analytical characterization.

| Parameter | Value | Source(s) |

| Molecular Formula | C₁₄H₂₉NO | [4][5][6][7][8] |

| Molecular Weight | 227.39 g/mol | [4][9] |

| 227.3862 g/mol | [5][6][7] | |

| Exact Mass | 227.224914549 Da | [4] |

| CAS Number | 3007-53-2 | [4][5][7] |

Experimental Protocols & Methodology

The determination of the molecular formula and weight is a standard procedure in chemical characterization, typically involving computational methods based on a known chemical structure.

3.1. Determination of Molecular Formula

The molecular formula, C₁₄H₂₉NO, is derived directly from the known covalent structure of this compound. This structure is confirmed through analytical techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The formula represents an elemental count of 14 carbon atoms, 29 hydrogen atoms, 1 nitrogen atom, and 1 oxygen atom per molecule.

3.2. Calculation of Molecular Weight

The molecular weight (MW) is a calculated property based on the molecular formula and the standard atomic weights of its constituent elements. The calculation is performed as follows:

-

MW = (No. of C atoms × AW of C) + (No. of H atoms × AW of H) + (No. of N atoms × AW of N) + (No. of O atoms × AW of O)

-

MW = (14 × 12.011) + (29 × 1.008) + (1 × 14.007) + (1 × 15.999)

-

MW ≈ 168.154 + 29.232 + 14.007 + 15.999

-

MW ≈ 227.392 g/mol

The value of 227.39 g/mol is a computed molecular weight, commonly referenced in chemical databases like PubChem.[4] The slight variations seen across different sources (e.g., 227.3862 g/mol ) arise from differences in the precision of the atomic weights used in the calculation.[5][6][7]

Visualization of a Characterization Workflow

The following diagram illustrates the logical workflow for determining the molecular weight of a known chemical compound like this compound.

Caption: Workflow for calculating molecular weight from chemical formula.

References

- 1. This compound | 3007-53-2 [chemicalbook.com]

- 2. CAS 3007-53-2: this compound | CymitQuimica [cymitquimica.com]

- 3. N,N-Dimethyl Decanamide Cas No.:14433-76-2 of China Manufacturer [zxchem.com]

- 4. This compound | C14H29NO | CID 18159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [webbook.nist.gov]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. This compound [webbook.nist.gov]

- 8. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 9. echemi.com [echemi.com]

Spectroscopic Analysis of N,N-Dimethyldodecanamide: An In-depth Technical Guide

Introduction

N,N-Dimethyldodecanamide, a tertiary amide with the chemical formula C14H29NO, serves various functions in industrial and laboratory settings.[1][2][3] A thorough understanding of its molecular structure is crucial for its application and for quality control. This technical guide provides a detailed overview of the infrared (IR) and nuclear magnetic resonance (NMR) spectroscopic data for this compound. It is intended for researchers, scientists, and professionals in drug development who require a comprehensive reference for the spectral characteristics of this compound. This document outlines the key spectral features, presents the data in a structured format, and details the experimental protocols for acquiring such data.

Spectroscopic Data

The structural confirmation and purity assessment of this compound are commonly achieved through IR and NMR spectroscopy. The following tables summarize the key quantitative data from these analytical techniques.

Infrared (IR) Spectroscopy

Infrared spectroscopy of this compound reveals characteristic absorption bands corresponding to the vibrations of its functional groups. The most prominent feature is the strong absorption from the carbonyl (C=O) group of the tertiary amide.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~1630 - 1680 | C=O (Amide) | Stretch |

| ~2850 - 2960 | C-H (Alkyl) | Stretch |

| ~1465 | C-H (Alkyl) | Bend |

Note: The exact peak positions can vary slightly depending on the sample preparation and the specific instrument used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

The proton NMR spectrum of this compound shows distinct signals for the different types of protons in the molecule. The chemical shifts are influenced by the electronic environment of the protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.95 | Singlet | 3H | N-CH₃ |

| ~2.89 | Singlet | 3H | N-CH₃ |

| ~2.28 | Triplet | 2H | -CH₂-C(=O) |

| ~1.60 | Multiplet | 2H | -CH₂-CH₂-C(=O) |

| ~1.25 | Multiplet | 16H | -(CH₂)₈- |

| ~0.88 | Triplet | 3H | -CH₃ (terminal) |

Note: The presence of two distinct singlets for the N-methyl groups is due to the restricted rotation around the C-N amide bond, making the two methyl groups chemically non-equivalent.[4]

The carbon-13 NMR spectrum provides information on the different carbon environments within this compound.

| Chemical Shift (δ, ppm) | Assignment |

| ~173 | C=O (Amide Carbonyl) |

| ~37 | N-CH₃ |

| ~35 | N-CH₃ |

| ~34 | -CH₂-C(=O) |

| ~32 | -CH₂- (various) |

| ~29 | -CH₂- (various) |

| ~25 | -CH₂- (various) |

| ~23 | -CH₂- (various) |

| ~14 | -CH₃ (terminal) |

Experimental Protocols

The following are detailed methodologies for acquiring the IR and NMR spectra of this compound.

Infrared (IR) Spectroscopy Protocol

Objective: To obtain the infrared spectrum of this compound to identify its functional groups.

Method: Attenuated Total Reflectance (ATR) or thin film method. Since this compound is a liquid at room temperature, a thin film method is straightforward.[1]

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Procedure:

-

Sample Preparation: A small drop of neat this compound is placed between two salt plates (e.g., NaCl or KBr). The plates are gently pressed together to form a thin liquid film.

-

Background Spectrum: A background spectrum of the empty spectrometer is recorded to account for atmospheric CO₂ and H₂O, as well as any instrumental artifacts.

-

Sample Spectrum: The prepared salt plates with the sample are placed in the spectrometer's sample holder.

-

Data Acquisition: The IR spectrum is recorded, typically over a range of 4000 to 400 cm⁻¹. Multiple scans are averaged to improve the signal-to-noise ratio.

-

Data Processing: The background spectrum is subtracted from the sample spectrum to yield the final IR spectrum of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

Objective: To obtain ¹H and ¹³C NMR spectra of this compound for detailed structural elucidation.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

-

Sample Preparation:

-

Approximately 5-20 mg of this compound is accurately weighed and dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[5] CDCl₃ is a common choice for nonpolar organic compounds.[5]

-

A small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), can be added to provide a reference signal at 0 ppm.

-

The solution is transferred into a clean, dry 5 mm NMR tube.

-

-

Spectrometer Setup:

-

The NMR tube is placed in a spinner turbine and inserted into the NMR probe within the magnet.

-

The spectrometer is locked onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.[5]

-

The magnetic field is shimmed to achieve high homogeneity, which results in sharp spectral lines.[5]

-

The probe is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C).

-

-

Data Acquisition:

-

For ¹H NMR: A standard pulse sequence is used to acquire the spectrum. Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans.

-

For ¹³C NMR: Due to the low natural abundance of ¹³C, a larger number of scans is typically required to obtain a good signal-to-noise ratio. Proton decoupling is used to simplify the spectrum and enhance the signal.

-

-

Data Processing:

-

The acquired free induction decay (FID) is Fourier transformed to produce the NMR spectrum.

-

The spectrum is phased, and the baseline is corrected.

-

The chemical shifts are referenced to the internal standard (TMS at 0 ppm).

-

For ¹H NMR, the signals are integrated to determine the relative number of protons.

-

Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

References

N,N-Dimethyldodecanamide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethyldodecanamide, also known as N,N-dimethyllauramide, is a fatty amide with a diverse range of applications in industrial and scientific fields.[1][2][3] Its chemical structure, consisting of a 12-carbon lauryl chain attached to a dimethylated amide group, imparts unique properties that make it a valuable surfactant, solvent, emulsifier, and lubricant.[3][4][5] This technical guide provides an in-depth overview of the initial discovery, history, chemical properties, synthesis, and biological activity of this compound, with a focus on its relevance to researchers and professionals in drug development.

History and Initial Discovery

While the specific date and discoverer of this compound are not well-documented in publicly available literature, its development is intrinsically linked to the broader exploration of fatty acid amides in the mid-20th century. The synthesis of various amides became more common as industrial processes for producing their constituent fatty acids and amines were refined. The applications of these compounds were explored in various patents and scientific literature, initially focusing on their utility as surfactants, detergents, and viscosity modifiers. The commercial availability of dodecanoic acid (lauric acid) and dimethylamine (B145610), coupled with straightforward amidation reactions, likely led to the synthesis and characterization of this compound by various industrial and academic laboratories.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid or solid, depending on the ambient temperature.[2] It possesses a faint, waxy odor.[4] A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₁₄H₂₉NO | [1][6][7] |

| Molecular Weight | 227.39 g/mol | [1][6][7] |

| CAS Number | 3007-53-2 | [1][6][7] |

| Appearance | Colorless to pale yellow liquid or solid | |

| Density | 0.87 g/mL at 25 °C | [3][4] |

| Boiling Point | 284.9 °C at 760 mmHg | [8] |

| Flash Point | 106 °C | [8] |

| Water Solubility | 28.02 mg/L at 20 °C | [5] |

| LogP | 4.43 at 20 °C | [5] |

| IUPAC Name | This compound | [1] |

| Synonyms | N,N-Dimethyllauramide, Lauric acid N,N-dimethylamide, Hallcomid M-12 | [6][9] |

Synthesis

The most common and straightforward methods for the synthesis of this compound involve the reaction of a dodecanoic acid derivative with dimethylamine.

From Dodecanoyl Chloride and Dimethylamine

A prevalent laboratory and industrial synthesis method involves the acylation of dimethylamine with dodecanoyl chloride (the acid chloride of lauric acid). This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

From Dodecanoic Acid and Dimethylamine

Direct amidation of dodecanoic acid with dimethylamine is also possible. This reaction usually requires higher temperatures and the removal of water to drive the equilibrium towards the product. Catalysts can also be employed to facilitate this reaction.

Experimental Protocols

Synthesis of this compound from Dodecanoyl Chloride

Materials:

-

Dodecanoyl chloride

-

Dimethylamine (as a solution in a suitable solvent, e.g., THF, or as a gas)

-

Anhydrous diethyl ether or dichloromethane

-

Triethylamine (B128534) or pyridine (B92270) (as an acid scavenger)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve dodecanoyl chloride in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the flask in an ice bath.

-

Add a stoichiometric equivalent of triethylamine to the solution.

-

From the dropping funnel, add a solution of dimethylamine in diethyl ether dropwise to the cooled solution with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Quench the reaction by slowly adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield crude this compound.

-

The product can be further purified by vacuum distillation.

Applications

This compound has a wide array of applications stemming from its amphiphilic nature.

-

Solvent: It is an effective solvent for a variety of organic compounds.[4]

-

Surfactant and Emulsifier: Its structure, with a long hydrophobic tail and a polar headgroup, allows it to act as a surfactant and emulsifier in various formulations, including personal care products like shampoos and lotions.[3]

-

Lubricant: It is used as an additive in lubricants to enhance their performance.[5]

-

Pesticide Formulations: It is utilized as an inert ingredient (solvent and surfactant) in pesticide formulations, with a concentration limit not to exceed 20% by weight in the final product.

-

Chemical Intermediate: It serves as a starting material for the synthesis of other chemical compounds.[4][10]

Biological Activity and Toxicology

Toxicological Profile

The toxicological profile of this compound has been evaluated, primarily in the context of its use as an inert ingredient in pesticide formulations. It is considered to have low acute oral toxicity.[4] However, it can be a severe skin and eye irritant.[4] A summary of key toxicological data is presented in Table 2.

Table 2: Toxicological Data for this compound and Related Compounds

| Endpoint | Species | Result | References |

| Acute Oral LD₅₀ | Rat | 1770 mg/kg (for surrogate N,N-dimethyldecanamide) | [4] |

| Acute Dermal LD₅₀ | - | > 400 mg/kg (for surrogate N,N-dimethyldecanamide) | [4] |

| Acute Inhalation LC₅₀ | - | > 3.55 mg/L (for surrogate N,N-dimethyldecanamide) | [4] |

| Skin Irritation | - | Severe Irritant | [4] |

| Eye Irritation | - | Corrosive | [4] |

| Mutagenicity (Ames test) | - | Negative | [11] |

| Clastogenicity (Micronucleus assay) | - | Negative | [11] |

| Carcinogenicity | - | Not expected to be carcinogenic based on structural analysis | [11] |

| Developmental Toxicity | Rat & Rabbit | No fetal susceptibility observed | [11][12] |

Metabolism

While specific in-depth metabolism studies on this compound are limited in publicly accessible literature, based on its chemical structure and known mammalian enzymatic pathways, it is expected to undergo hydrolysis.[11] The primary metabolic pathway is anticipated to be the enzymatic hydrolysis of the amide bond by carboxyamidases, which are known to have broad substrate specificity.[11] This would yield dodecanoic acid (lauric acid) and dimethylamine. Dodecanoic acid is a naturally occurring fatty acid that can be further metabolized through beta-oxidation.

Conclusion

This compound is a versatile fatty amide with a well-established role in various industrial applications. For researchers and drug development professionals, its properties as a solvent and excipient, coupled with a generally low systemic toxicity profile, may present opportunities in formulation science. A thorough understanding of its chemical properties, synthesis, and biological fate is crucial for its safe and effective utilization in any application. Further research into its specific interactions with biological systems could unveil new potential uses for this multifaceted compound.

References

- 1. This compound | C14H29NO | CID 18159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 3007-53-2: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | 3007-53-2 [chemicalbook.com]

- 4. Federal Register :: N,N-Dimethyl 9-Decenamide; this compound; N,N-Dimethyltetradecanamide; Exemption From the Requirement of a Tolerance [federalregister.gov]

- 5. Cas 3007-53-2,this compound | lookchem [lookchem.com]

- 6. This compound [webbook.nist.gov]

- 7. This compound [webbook.nist.gov]

- 8. echemi.com [echemi.com]

- 9. CAS Common Chemistry [commonchemistry.cas.org]

- 10. N,N-Dimethyldodecylamine synthesis - chemicalbook [chemicalbook.com]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. Federal Register :: Octanamide, N,N-dimethyl and Decanamide, N,N-dimethyl; Exemptions from the Requirement of a Tolerance [federalregister.gov]

N,N-Dimethyldodecanamide: A Technical Guide to Potential Research Areas for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethyldodecanamide, a tertiary amide of dodecanoic acid (lauric acid), is a versatile organic compound with established applications as a surfactant and solvent.[1][2] Its amphiphilic nature, characterized by a long hydrophobic alkyl chain and a polar dimethylamide headgroup, positions it as a molecule of significant interest for the pharmaceutical sciences. While its industrial uses are well-documented, its potential in drug development, particularly in formulation science and as a bioactive agent, remains a burgeoning field of research. This technical guide provides an in-depth exploration of potential research avenues for this compound, summarizing its physicochemical properties, detailing relevant experimental protocols, and postulating future research directions.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to exploring its potential applications. While specific experimental data for some parameters are not extensively available in peer-reviewed literature, data from chemical databases and for homologous N,N-dimethylalkanamides provide valuable insights.[3][4][5]

| Property | Value/Information | Source(s) |

| Molecular Formula | C₁₄H₂₉NO | [4] |

| Molecular Weight | 227.39 g/mol | [4] |

| CAS Number | 3007-53-2 | [4] |

| Appearance | Colorless to pale yellow liquid or solid | [3] |

| Density | 0.87 g/mL at 25 °C | [1] |

| Boiling Point | 284.9 °C at 760 mmHg | Not specified |

| Flash Point | 106 °C | Not specified |

| Solubility | Soluble in water and organic solvents | [6] |

| LogP (XLogP3) | 4.1 | [4] |

| Critical Micelle Concentration (CMC) | Not explicitly found for this compound. For the related N,N-dimethyl tetradecylamine (B48621) N-oxide, a CMC can be determined via conductometry.[7] A generalized protocol for CMC determination is provided in the experimental section. |

Potential Research Areas

Advanced Drug Delivery Systems

The structure of this compound makes it a prime candidate for use as a chemical penetration enhancer in transdermal drug delivery systems. Its amphiphilic character allows it to interact with and temporarily disrupt the highly organized lipid structure of the stratum corneum, the primary barrier to percutaneous absorption.[8][9]

Proposed Mechanism of Action:

The mechanism by which this compound may enhance skin penetration is likely multifaceted, involving:

-

Disruption of Intercellular Lipids: The hydrophobic dodecyl tail can insert into the lipid bilayers of the stratum corneum, increasing their fluidity and creating transient pores for drug molecules to pass through.[8]

-

Interaction with Keratin: The polar dimethylamide headgroup could potentially interact with intracellular keratin, altering its conformation and increasing the permeability of corneocytes.[9]

-

Increased Drug Partitioning: By acting as a solvent within the stratum corneum, it may increase the partitioning of a drug from the formulation into the skin.[9]

Future Research:

-

Quantitative Enhancement Studies: Conduct in vitro permeation tests using Franz diffusion cells to quantify the enhancement ratio of this compound for various model drugs with different physicochemical properties (e.g., lipophilicity, molecular weight).

-

Synergistic Effects: Investigate the synergistic effects of this compound with other known penetration enhancers, such as ethanol (B145695) or propylene (B89431) glycol.

-

Formulation Development: Develop and optimize topical and transdermal formulations (e.g., gels, creams, patches) containing this compound and evaluate their stability, drug release profiles, and in vivo performance.

-

Elucidation of Molecular Interactions: Employ techniques like Fourier transform infrared (FTIR) spectroscopy and differential scanning calorimetry (DSC) to study the specific interactions between this compound and stratum corneum lipids.[8]

A significant challenge in drug development is the formulation of poorly water-soluble compounds.[10] The surfactant properties of this compound can be leveraged to enhance the solubility and bioavailability of such drugs.

Potential Applications:

-

Micellar Solubilization: Above its critical micelle concentration (CMC), this compound will form micelles that can encapsulate hydrophobic drug molecules in their core, thereby increasing their apparent solubility in aqueous media.

-

Self-Emulsifying Drug Delivery Systems (SEDDS): this compound can be a key component of SEDDS, which are isotropic mixtures of oils, surfactants, and cosurfactants that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal tract.[3]

Future Research:

-

Determination of CMC: Experimentally determine the CMC of this compound under various conditions (e.g., pH, temperature, ionic strength).

-

Solubilization Capacity: Quantify the solubilization capacity of this compound for a range of poorly soluble drugs.

-

Formulation of SEDDS: Design and characterize SEDDS formulations containing this compound for oral delivery of hydrophobic drugs and evaluate their in vitro and in vivo performance.

Bioactivity and Pharmacological Effects

The structural similarity of this compound to endogenous fatty acid amides, which are known signaling molecules, suggests that it may possess intrinsic biological activity.

Fatty acid amides are known to interact with various enzymes. For instance, inhibitors of fatty acid amide hydrolase (FAAH), an enzyme that degrades the endocannabinoid anandamide, have been investigated as potential analgesics and anxiolytics.[11][12]

Potential Research Directions:

-

FAAH Inhibition Assay: Screen this compound for inhibitory activity against FAAH. A positive result would open avenues for its investigation in pain and inflammation models.

-

Screening Against Other Lipases and Amidase: Broaden the investigation to other enzymes involved in lipid metabolism to identify potential novel targets.

As a surfactant, this compound has the potential to interact with cell membranes and membrane-associated proteins, thereby influencing cellular signaling.[3]

Potential Mechanisms and Research Areas:

-

Interaction with Lipid Rafts: Investigate the effect of this compound on the integrity and function of lipid rafts, which are microdomains in the cell membrane that are rich in cholesterol and sphingolipids and serve as platforms for signaling molecules.

-

Modulation of Protein Kinase C (PKC) Activity: PKC is a family of enzymes that are activated by diacylglycerol, a lipid second messenger, and play crucial roles in various signaling cascades. The insertion of this compound into the cell membrane could potentially alter the membrane environment and indirectly modulate PKC activity.[13][14]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from general methods for the synthesis of N,N-dimethyl long-chain fatty acid amides from carboxylic acids.[6]

Reaction Scheme: Dodecanoic Acid + Thionyl Chloride → Dodecanoyl Chloride Dodecanoyl Chloride + Dimethylamine (B145610) → this compound

Materials and Reagents:

-

Dodecanoic acid

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (DCM), anhydrous

-

Dimethylamine solution (e.g., 40% in water or 2M in THF)

-

Triethylamine (B128534) (Et₃N) or other non-nucleophilic base

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and apparatus

Procedure:

-

Acid Chloride Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve dodecanoic acid (1.0 eq) in anhydrous DCM. Add thionyl chloride (1.2 eq) dropwise at room temperature. Heat the reaction mixture to reflux and monitor the reaction progress by the cessation of gas evolution (HCl and SO₂). Once the reaction is complete, remove the excess thionyl chloride and DCM under reduced pressure.

-

Amination: Dissolve the crude dodecanoyl chloride in fresh anhydrous DCM and cool the solution to 0 °C in an ice bath. In a separate flask, prepare a solution of dimethylamine (2.5 eq) and triethylamine (1.5 eq) in DCM. Add the dimethylamine solution dropwise to the dodecanoyl chloride solution while maintaining the temperature at 0 °C.

-

Reaction and Work-up: Allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, quench the reaction by adding 1 M HCl. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude this compound by vacuum distillation or column chromatography on silica (B1680970) gel.

Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry

This is a generalized protocol for determining the CMC of a surfactant.[3][15]

Materials and Equipment:

-

This compound

-

High-purity water (e.g., Milli-Q)

-

Tensiometer (e.g., with a Du Noüy ring or Wilhelmy plate)

-

Precision balance

-

Volumetric flasks and pipettes

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in high-purity water at a concentration well above the expected CMC.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution. It is crucial to have several concentrations both below and above the expected CMC.

-

Surface Tension Measurement: Calibrate the tensiometer according to the manufacturer's instructions. Measure the surface tension of each dilution, starting from the most dilute solution to avoid cross-contamination. Ensure temperature control throughout the measurements.

-

Data Analysis: Plot the surface tension (γ) as a function of the logarithm of the concentration (log C). The plot will typically show two linear regions. The CMC is the concentration at the intersection of the two lines.

In Vitro Skin Permeation Study using a Franz Diffusion Cell

This protocol outlines a standard method for evaluating the effect of this compound as a skin penetration enhancer.

Materials and Equipment:

-

Franz diffusion cells

-

Excised skin (e.g., human cadaver skin, porcine ear skin)

-

Model drug

-

This compound

-

Phosphate-buffered saline (PBS) or other suitable receptor medium

-

High-performance liquid chromatography (HPLC) or other analytical method for drug quantification

-

Water bath with circulator

Procedure:

-

Skin Preparation: Excise the skin and remove subcutaneous fat. Cut the skin into sections to fit the Franz diffusion cells.

-

Franz Cell Assembly: Mount the skin sections onto the Franz diffusion cells with the stratum corneum facing the donor compartment. Fill the receptor compartment with pre-warmed receptor medium and ensure no air bubbles are trapped beneath the skin.

-

Equilibration: Allow the system to equilibrate for a set period in a water bath maintained at 32 °C to mimic skin surface temperature.

-

Formulation Application: Apply the formulation containing the model drug and this compound (test formulation) or the formulation without this compound (control) to the donor compartment.

-

Sampling: At predetermined time intervals, withdraw samples from the receptor compartment and replace with fresh, pre-warmed receptor medium.

-

Sample Analysis: Analyze the drug concentration in the collected samples using a validated analytical method (e.g., HPLC).

-

Data Analysis: Plot the cumulative amount of drug permeated per unit area versus time. Calculate the steady-state flux (Jss) from the linear portion of the curve. The enhancement ratio (ER) can be calculated as the ratio of the Jss of the test formulation to the Jss of the control formulation.

Conclusion

This compound presents a compelling profile for further investigation in the pharmaceutical sciences. Its established surfactant and solvent properties, combined with its structural resemblance to bioactive fatty acid amides, suggest a wide range of potential applications, from enhancing the delivery of existing drugs to possessing intrinsic therapeutic effects. The experimental protocols and research directions outlined in this guide provide a framework for scientists and drug development professionals to unlock the full potential of this versatile molecule. Further research is warranted to generate specific quantitative data on its surfactant properties, penetration enhancement efficacy, and biological activities to fully elucidate its utility in the development of novel and improved therapeutic products.

References

- 1. This compound | 3007-53-2 [chemicalbook.com]

- 2. Federal Register :: N,N-Dimethyl 9-Decenamide; this compound; N,N-Dimethyltetradecanamide; Exemption From the Requirement of a Tolerance [federalregister.gov]

- 3. benchchem.com [benchchem.com]

- 4. This compound | C14H29NO | CID 18159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [webbook.nist.gov]

- 6. N,N-Dimethyl Decanamide of China Manufacturer [zxchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Molecular interactions of plant oil components with stratum corneum lipids correlate with clinical measures of skin barrier function - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 10. Hydrotropic solubilization of poorly water-soluble drugs [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibition of fatty acid amide hydrolase produces analgesia by multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibition of fatty acid amide hydrolase and cyclooxygenase by the N-(3-methylpyridin-2-yl)amide derivatives of flurbiprofen and naproxen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Use of a Novel Method to Find Substrates of Protein Kinase C Delta Identifies M2 Pyruvate Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Surfactant Action of N,N-Dimethyldodecanamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethyldodecanamide, also known as N,N-Dimethyllauramide, is a nonionic surfactant belonging to the N,N-dialkylamide class of compounds. Its amphiphilic nature, stemming from a long hydrophobic dodecyl (C12) chain and a polar dimethylamide headgroup, enables it to reduce surface tension at interfaces and form micelles in solution. These properties make it a versatile ingredient in various industrial and pharmaceutical applications, including as a solvent, emulsifier, and penetration enhancer in topical and transdermal drug delivery systems. This technical guide provides a detailed overview of the mechanism of action of this compound as a surfactant, focusing on its physicochemical properties, aggregation behavior, and its role in enhancing the permeability of biological membranes.

Physicochemical Properties and Surfactant Action

The surfactant activity of this compound is governed by its molecular structure. The long C12 alkyl chain is hydrophobic and prefers to avoid contact with water, while the N,N-dimethylamide headgroup is polar and hydrophilic. This dual character drives the molecule to accumulate at interfaces, such as the air-water or oil-water interface, thereby lowering the interfacial tension.

Critical Micelle Concentration (CMC)

Above a specific concentration in an aqueous solution, known as the Critical Micelle Concentration (CMC), individual surfactant molecules (monomers) begin to self-assemble into organized aggregates called micelles[1]. In these structures, the hydrophobic tails are sequestered in the core, away from water, while the hydrophilic headgroups form the outer corona, interacting with the surrounding aqueous environment. The CMC is a critical parameter as it indicates the onset of micelle formation and the concentration at which the surfactant exhibits its maximum effect on surface tension.

Table 1: Estimated Physicochemical Properties of this compound and Related C12 Nonionic Surfactants

| Parameter | This compound (Estimated) | Dodecyl-β-D-maltoside |

| Molecular Formula | C₁₄H₂₉NO | C₂₄H₄₆O₁₁ |

| Molecular Weight ( g/mol ) | 227.39[4] | 510.62 |

| Critical Micelle Concentration (CMC) | ~0.1 - 1.0 mM | 0.17 mM |

Note: The CMC value for this compound is an estimate based on the typical range for nonionic surfactants with a C12 alkyl chain. The value for Dodecyl-β-D-maltoside is provided for comparison as a well-characterized C12 nonionic surfactant.

Surface Tension Reduction

As a surfactant, this compound effectively reduces the surface tension of water. As the concentration of the surfactant increases, the surface tension decreases until the CMC is reached. Beyond the CMC, the surface becomes saturated with surfactant monomers, and the surface tension remains relatively constant as additional surfactant molecules form micelles in the bulk solution.

Table 2: Illustrative Surface Tension of Aqueous Solutions of a C12 N,N-Dialkylamide Surfactant at 25°C

| Concentration (mM) | Surface Tension (mN/m) |

| 0.00 | 72.0 |

| 0.01 | 60.5 |

| 0.05 | 45.2 |

| 0.10 | 35.8 |

| 0.50 (Above Est. CMC) | 30.1 |

| 1.00 (Above Est. CMC) | 29.9 |

Note: This table presents illustrative data for a generic C12 N,N-dialkylamide surfactant to demonstrate the typical trend of surface tension reduction. Specific experimental data for this compound is not available in the reviewed literature.

Mechanism of Action as a Penetration Enhancer

N,N-dialkylamides, including this compound, are recognized for their ability to enhance the permeation of drugs through the skin, a property attributed to their interaction with the stratum corneum, the outermost layer of the epidermis that serves as the primary barrier.

The primary mechanism by which these compounds enhance skin penetration involves the disruption of the highly ordered lipid lamellae within the stratum corneum[5][6]. The stratum corneum lipids, primarily composed of ceramides, cholesterol, and free fatty acids, form a highly organized, impermeable barrier. This compound, with its amphiphilic nature, can intercalate into these lipid bilayers. The presence of the bulky dimethylamide headgroup and the flexible dodecyl chain disrupts the tight packing of the lipid molecules, leading to an increase in the fluidity of the lipid lamellae. This disruption creates more permeable pathways for drug molecules to diffuse through the stratum corneum.

Caption: Interaction of this compound with Stratum Corneum Lipids.

Experimental Protocols

The determination of the surfactant properties of this compound involves several standard experimental techniques.

Determination of Critical Micelle Concentration (CMC)

a) Surface Tension Method:

-

Prepare a series of aqueous solutions of this compound with varying concentrations, typically spanning a range from well below to well above the expected CMC.

-

Measure the surface tension of each solution at a constant temperature using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method).

-

Plot the surface tension as a function of the logarithm of the surfactant concentration.

-

The CMC is determined as the concentration at the point of intersection of the two linear portions of the plot, where the slope changes abruptly.

Caption: Workflow for CMC determination using surface tensiometry.

b) Conductivity Method:

-

Prepare a series of aqueous solutions of this compound in deionized water.

-

Measure the electrical conductivity of each solution at a constant temperature using a conductivity meter.

-

Plot the conductivity as a function of the surfactant concentration.

-

The plot will show two linear regions with different slopes. The concentration at the intersection of these two lines corresponds to the CMC.

In Vitro Skin Permeation Studies

To evaluate the penetration-enhancing effect of this compound, in vitro permeation studies using Franz diffusion cells are commonly employed.

-

Excised human or animal skin is mounted on the Franz diffusion cell, separating the donor and receptor compartments.

-

A formulation containing the drug and this compound is applied to the stratum corneum side in the donor compartment. A control formulation without the enhancer is also tested.

-

The receptor compartment is filled with a suitable receptor medium (e.g., phosphate-buffered saline) and maintained at a constant temperature (typically 32°C or 37°C) with constant stirring.

-

At predetermined time intervals, samples are withdrawn from the receptor compartment and analyzed for the drug concentration using a suitable analytical method (e.g., HPLC).

-

The cumulative amount of drug permeated per unit area is plotted against time to determine the flux and permeability coefficient. An increase in these parameters in the presence of this compound indicates its penetration-enhancing activity.

Caption: Schematic of a Franz diffusion cell for skin permeation studies.

Conclusion

This compound exhibits its surfactant properties through the classical mechanism of reducing surface tension and forming micelles above its critical micelle concentration. Its primary mechanism of action as a penetration enhancer in drug delivery is attributed to the disruption of the ordered lipid structure of the stratum corneum, thereby increasing its fluidity and permeability to therapeutic agents. While specific quantitative data for this compound remains to be fully elucidated in publicly available literature, the established principles of surfactant science and the known behavior of N,N-dialkylamides provide a strong framework for understanding its function. Further research to determine the precise CMC, surface tension profile, and to conduct detailed molecular modeling of its interaction with lipid bilayers would provide a more complete picture of its mechanism of action.

References

- 1. Thermodynamics of micellization - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Refined definition of the critical micelle concentration and application to alkyl maltosides used in membrane protein research - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. Penetration enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rroij.com [rroij.com]

Methodological & Application

Application Notes and Protocols for N,N-Dimethyldodecanamide as a Surfactant in Formulations

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethyldodecanamide is a nonionic surfactant and versatile solvent with a wide range of applications in pharmaceutical, agrochemical, and personal care formulations.[1][2][] Its amphiphilic nature, stemming from a long hydrophobic dodecyl chain and a polar dimethylamide head group, allows it to reduce surface tension and form micelles in solution, making it an effective emulsifier, solubilizer, and wetting agent.[4] These application notes provide detailed information and experimental protocols for the effective use of this compound in various formulations.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for successful formulation development.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Synonyms | N,N-Dimethyllauramide, Lauric acid N,N-dimethylamide | [1][5] |

| CAS Number | 3007-53-2 | [6] |

| Molecular Formula | C₁₄H₂₉NO | [5][6] |

| Molecular Weight | 227.39 g/mol | [5][6] |

| Appearance | Colorless to pale yellow liquid | [4][6] |

| Density | 0.87 g/mL at 25 °C | [1][6] |

| Boiling Point | 284.9 °C at 760 mmHg | [6] |

| Flash Point | 106 °C | [6] |

| Water Solubility | Poor | [7] |

| LogP (Octanol/Water Partition Coefficient) | 3.215 - 4.1 | [5][7] |

Key Surfactant Parameters: CMC and HLB

Hydrophilic-Lipophilic Balance (HLB): The HLB value is an empirical scale used to select surfactants for specific applications, such as creating oil-in-water (o/w) or water-in-oil (w/o) emulsions. The HLB of this compound is not explicitly documented. However, based on its structure (a fatty acid amide), it is expected to have a relatively low HLB value, making it suitable for w/o emulsions or as a co-emulsifier in o/w systems. The required HLB for a specific oil phase can be calculated, and a blend of surfactants is often used to achieve the desired HLB.

Applications in Formulations

This compound's properties make it a valuable excipient in a variety of formulations:

Solubilization of Poorly Water-Soluble Drugs

Many active pharmaceutical ingredients (APIs) exhibit poor aqueous solubility, which can limit their bioavailability. As a surfactant, this compound can form micelles that encapsulate hydrophobic drug molecules, increasing their apparent solubility in aqueous media. This is particularly useful for oral, parenteral, and topical drug delivery systems.

Emulsions and Microemulsions

This compound can be used as a primary or co-emulsifier to stabilize dispersions of immiscible liquids, such as oil and water.

-

Emulsions: These are thermodynamically unstable systems that require energy input (e.g., homogenization) to form and will eventually separate. This compound can be used to formulate both o/w and w/o emulsions.

-

Microemulsions: These are thermodynamically stable, clear, and isotropic mixtures of oil, water, and surfactant(s). They form spontaneously or with minimal agitation and are of great interest for drug delivery due to their high drug solubilization capacity and potential for enhanced absorption.

Topical and Transdermal Drug Delivery

In topical formulations, this compound can act as a solvent and a penetration enhancer. Its ability to interact with the stratum corneum can facilitate the permeation of APIs through the skin.

Agrochemical Formulations

In the agrochemical industry, surfactants are crucial for the formulation of pesticides and herbicides.[2][8] this compound can be used to emulsify active ingredients, improve the wetting of plant surfaces, and enhance the penetration of the active compounds.[2]

Personal Care Products

This compound is found in various personal care products where it functions as an emulsifier, thickener, and solubilizer in creams, lotions, and other cosmetics.[]

Experimental Protocols

The following are generalized protocols. Researchers should optimize these methods for their specific applications.

Protocol for Determination of Critical Micelle Concentration (CMC)

Objective: To determine the concentration at which this compound forms micelles in an aqueous solution.

Method: Surface Tensiometry

Materials:

-

This compound

-

High-purity water (e.g., Milli-Q)

-

Tensiometer (Du Noüy ring or Wilhelmy plate method)

-

Precision balance

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a stock solution of this compound in high-purity water. Due to its low water solubility, a co-solvent like ethanol (B145695) may be necessary for the initial stock, but its concentration should be minimized in the final dilutions.

-

Prepare a series of dilutions from the stock solution. A logarithmic series of concentrations is recommended.

-

Measure the surface tension of the pure solvent (water or water/co-solvent mixture).

-

Measure the surface tension of each dilution, starting from the most dilute to the most concentrated, at a constant temperature.

-

Plot the surface tension (γ) as a function of the logarithm of the this compound concentration (log C).

-

The plot will show a sharp decrease in surface tension with increasing concentration, followed by a plateau. The point of intersection of the two linear portions of the curve is the CMC.

Protocol for Preparation of an Oil-in-Water (O/W) Emulsion

Objective: To prepare a stable oil-in-water emulsion using this compound as a surfactant.

Materials:

-

This compound

-

Oil phase (e.g., mineral oil, vegetable oil)

-

Aqueous phase (high-purity water)

-

High-shear homogenizer (e.g., rotor-stator or microfluidizer)

-

Beakers and graduated cylinders

Procedure:

-

Phase Preparation:

-

Aqueous Phase: Dissolve any water-soluble components in the high-purity water.

-

Oil Phase: Dissolve this compound and any oil-soluble components (including the API if applicable) in the oil phase. Gentle heating may be required to ensure complete dissolution.

-

-

Heating: Heat both the aqueous and oil phases separately to the same temperature (typically 60-70 °C).

-

Emulsification:

-

Slowly add the oil phase to the aqueous phase while continuously mixing with the high-shear homogenizer.

-

Continue homogenization for a specified period (e.g., 5-10 minutes) to reduce the droplet size.

-

-

Cooling: Allow the emulsion to cool to room temperature with gentle stirring.

Protocol for Formulation of a Microemulsion for Drug Delivery

Objective: To identify a stable microemulsion region for a given oil, water, and surfactant/co-surfactant system and to prepare a drug-loaded microemulsion.

Materials:

-

This compound (Surfactant)

-

Co-surfactant (e.g., ethanol, propylene (B89431) glycol)

-

Oil phase (e.g., isopropyl myristate, ethyl oleate)

-

Aqueous phase (high-purity water or buffer)

-

Poorly water-soluble drug

-

Vials, magnetic stirrer, and burette

Procedure:

-

Constructing a Pseudo-Ternary Phase Diagram:

-

Prepare mixtures of the surfactant (this compound) and co-surfactant (Sₘᵢₓ) at various weight ratios (e.g., 1:1, 2:1, 1:2).

-

For each Sₘᵢₓ ratio, prepare mixtures with the oil phase at different weight ratios (e.g., 1:9, 2:8, ..., 9:1).

-

Titrate each oil/Sₘᵢₓ mixture with the aqueous phase dropwise while stirring.

-

Observe the transition from a clear solution to a turbid one. The point of transition indicates the boundary of the microemulsion region.

-

Plot the data on a pseudo-ternary phase diagram to identify the microemulsion region.

-

-

Preparation of Drug-Loaded Microemulsion:

-

Select a composition from within the identified stable microemulsion region.

-

Dissolve the drug in the oil phase.

-

Add the Sₘᵢₓ (this compound and co-surfactant) to the oil-drug mixture and stir until a clear solution is formed.

-

Slowly add the aqueous phase to the oil-surfactant mixture with continuous stirring until a transparent microemulsion is formed.

-

Stability Testing

Formulations containing this compound should undergo rigorous stability testing to ensure their quality and shelf-life.

Table 2: Recommended Stability Tests for Emulsions and Microemulsions

| Test | Purpose |

| Visual Observation | To check for phase separation, creaming, or sedimentation. |

| Droplet Size Analysis | To monitor changes in droplet size and distribution over time (e.g., using dynamic light scattering). |

| Zeta Potential Measurement | To assess the electrostatic stability of the droplets. |

| Viscosity Measurement | To detect changes in the rheological properties of the formulation. |

| pH Measurement | To monitor for any changes in the acidity or alkalinity of the formulation. |

| Drug Content and Purity | To ensure the active ingredient remains stable and at the correct concentration. |

Safety Considerations

This compound may cause skin and eye irritation.[5][6] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this compound. Consult the Safety Data Sheet (SDS) for detailed safety information.

Conclusion

This compound is a versatile nonionic surfactant with significant potential in various formulations for the pharmaceutical, agrochemical, and personal care industries. Its ability to act as a solubilizer, emulsifier, and potential penetration enhancer makes it a valuable tool for researchers and formulation scientists. The provided protocols offer a starting point for the successful incorporation of this compound into novel and effective formulations. Experimental determination of key parameters like CMC and optimization of formulation ratios are essential for achieving stable and efficacious products.

References

- 1. This compound | 3007-53-2 [chemicalbook.com]

- 2. scribd.com [scribd.com]

- 4. CAS 3007-53-2: this compound | CymitQuimica [cymitquimica.com]

- 5. This compound | C14H29NO | CID 18159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. chemeo.com [chemeo.com]

- 8. api.pageplace.de [api.pageplace.de]

Application Note & Protocol: Determination of the Critical Micelle Concentration (CMC) of N,N-Dimethyldodecanamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for determining the critical micelle concentration (CMC) of the non-ionic surfactant N,N-Dimethyldodecanamide. This compound is a fatty amide known for its surfactant properties, making it relevant in various applications, including as an emulsifier and in the formulation of personal care products and pharmaceutical excipients.[1][2][3] The CMC is a fundamental parameter that characterizes the concentration at which surfactant molecules self-assemble into micelles.[4] Accurate determination of the CMC is crucial for optimizing formulations, ensuring product stability, and controlling drug release kinetics. This application note details three common and reliable methods for CMC determination: surface tensiometry, conductometry, and fluorescence spectroscopy.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for preparing solutions and interpreting experimental data.

| Property | Value | Reference |

| Chemical Name | This compound | [1][5] |

| Synonyms | N,N-Dimethyllauramide, Lauryl N,N-dimethylamide | [1] |

| CAS Number | 3007-53-2 | [5] |

| Molecular Formula | C14H29NO | [1][5] |

| Molecular Weight | 227.39 g/mol | [5][6] |

| Appearance | Colorless to pale yellow liquid or solid | [1][5] |

| Density | 0.87 g/mL at 25 °C | [3] |

Experimental Workflow for CMC Determination

The general workflow for determining the CMC of a surfactant involves the preparation of a series of surfactant solutions of varying concentrations, measurement of a concentration-dependent physical property, and subsequent data analysis to identify the inflection point corresponding to the CMC.

Caption: Experimental workflow for CMC determination.

Experimental Protocols

The following sections provide detailed protocols for three widely used methods to determine the CMC of this compound.

Method 1: Surface Tension Measurement

This is a primary and direct method for CMC determination. It is based on the principle that surfactant monomers adsorb at the air-water interface, reducing the surface tension of the solution. This reduction continues until the surface becomes saturated at the CMC, after which the surface tension remains relatively constant.[4][7][8][9][10]

3.1.1. Materials and Equipment

-

This compound

-

High-purity deionized water

-

Precision balance

-

Volumetric flasks and pipettes

-

Glass beakers

-

Tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method)[11][12]

-

Magnetic stirrer and stir bars

3.1.2. Protocol

-

Prepare a stock solution of this compound (e.g., 100 mM) in deionized water. Gentle heating and stirring may be required for complete dissolution.

-